molecular formula C10H9N2NaO2 B12306728 sodium 3-amino-1-methyl-1H-indole-2-carboxylate

sodium 3-amino-1-methyl-1H-indole-2-carboxylate

Cat. No.: B12306728
M. Wt: 212.18 g/mol
InChI Key: BVYFYWOKWXEENJ-UHFFFAOYSA-M
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Description

Sodium 3-amino-1-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-amino-1-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthesis of this compound may involve the following steps:

    Formation of the Indole Ring: Reacting phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.

    Amination: Introducing the amino group at the 3-position of the indole ring.

    Carboxylation: Adding the carboxylate group at the 2-position.

    Methylation: Methylating the nitrogen atom at the 1-position.

    Sodium Salt Formation: Converting the carboxylic acid to its sodium salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-amino-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives of the indole compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

Sodium 3-amino-1-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-amino-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

Sodium 3-amino-1-methyl-1H-indole-2-carboxylate is unique due to its specific functional groups and their positions on the indole ring

Properties

Molecular Formula

C10H9N2NaO2

Molecular Weight

212.18 g/mol

IUPAC Name

sodium;3-amino-1-methylindole-2-carboxylate

InChI

InChI=1S/C10H10N2O2.Na/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14;/h2-5H,11H2,1H3,(H,13,14);/q;+1/p-1

InChI Key

BVYFYWOKWXEENJ-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)[O-])N.[Na+]

Origin of Product

United States

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